REACTION_SMILES
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[BH4-:18].[CH3:20][OH:21].[CH3:22][CH2:23][OH:24].[ClH:17].[NH:1]1[CH2:2][CH2:3][C:4]2([O:5][c:6]3[c:7]([cH:11][cH:12][cH:13][cH:14]3)[C:8](=[O:10])[CH2:9]2)[CH2:15][CH2:16]1.[Na+:19]>>[NH:1]1[CH2:2][CH2:3][C:4]2([O:5][c:6]3[c:7]([cH:11][cH:12][cH:13][cH:14]3)[CH2:8][CH2:9]2)[CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC2(CCNCC2)Oc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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c1ccc2c(c1)CCC1(CCNCC1)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |